molecular formula C20H17BrO2 B8760829 2,4-Dibenzyloxybromobenzene CAS No. 55583-11-4

2,4-Dibenzyloxybromobenzene

Cat. No.: B8760829
CAS No.: 55583-11-4
M. Wt: 369.3 g/mol
InChI Key: CXUMBMYFFYBAAA-UHFFFAOYSA-N
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Description

2,4-Dibenzyloxybromobenzene is a useful research compound. Its molecular formula is C20H17BrO2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

55583-11-4

Molecular Formula

C20H17BrO2

Molecular Weight

369.3 g/mol

IUPAC Name

1-bromo-2,4-bis(phenylmethoxy)benzene

InChI

InChI=1S/C20H17BrO2/c21-19-12-11-18(22-14-16-7-3-1-4-8-16)13-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

CXUMBMYFFYBAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 75.0 g. (0.397 mol.) of 4-bromoresorcinol, 95.1 ml. (0.80 mol.) of benzylbromide and 331 g. (2.4 mol.) of anhydrous potassium carbonate in 400 ml. of N,N-dimethylformamide is stirred for 12 hours at 25° C. and for 4 hour at 85° C. The reaction mixture is cooled and added to one liter of ice-200 ml. pentane-100 ml. ether. The organic phase is washed with three 500 ml. portions of water, dried over magnesium sulfate and evaporated to an oil. The oil is rapidly chromatographed on 400 g. of silica gel eluted with 20% ether-pentane to yield 80 g. of oil. The chromatographed oil is crystallized from pentane at 0° C. to yield 45.0 g. (30%) of the title compound, M.P. 37°-38° C.
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0.397 mol
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0.8 mol
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2.4 mol
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1 L
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100 mL
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Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromoresorcinol (10.0 g) and potassium carbonate (21.9 g) in DMF (100 mL) was added benzyl bromide (13.2 mL), and the mixture was stirred at room temperature for 4 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (21.8 g) as a crude oil. This compound was used for the next step without further purification.
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10 g
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21.9 g
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13.2 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Using a procedure similar to that described in Example 17.a., except using 4-bromoresorcinol and using two equivalents of benzyl bromide and potassium carbonate, the named compound was prepared as a white solid; MS: 369; NMR: 5.0 (s, 2), 5.1(s, 2), 6.47(d, d, J1 =8, J2 =2.6, 1), 6.6 (d, J=2.7, 1), 7.2-7.5 (m, 11).
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